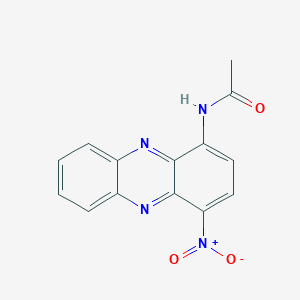
6-Benzylsulfanyl-9-cyclohexylpurin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Benzylsulfanyl-9-cyclohexylpurin-2-amine is a chemical compound with the molecular formula C18H22N4S. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its unique structural features, which include a benzylsulfanyl group and a cyclohexyl group attached to the purine ring. These structural elements contribute to its distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzylsulfanyl-9-cyclohexylpurin-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution of a suitable purine derivative with a benzylsulfanyl group. The reaction conditions often include the use of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The cyclohexyl group can be introduced through a subsequent alkylation reaction using cyclohexyl bromide under similar conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production requires careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Benzylsulfanyl-9-cyclohexylpurin-2-amine undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can affect the purine ring or the benzylsulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, dimethylformamide, cyclohexyl bromide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purine derivatives.
Applications De Recherche Scientifique
6-Benzylsulfanyl-9-cyclohexylpurin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 6-Benzylsulfanyl-9-cyclohexylpurin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzylsulfanyl group may play a crucial role in these interactions by forming specific bonds with the target molecules. The cyclohexyl group can influence the compound’s overall conformation and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Benzylsulfanyl-9H-purine: Lacks the cyclohexyl group, which may affect its biological activity.
6-Amino-9H-purin-2-ol: Contains an amino group instead of the benzylsulfanyl group, leading to different chemical properties.
6-Chloro-8-methyl-9H-purine: Substituted with a chlorine atom and a methyl group, resulting in distinct reactivity.
Uniqueness
6-Benzylsulfanyl-9-cyclohexylpurin-2-amine is unique due to the presence of both the benzylsulfanyl and cyclohexyl groups. These structural features contribute to its specific chemical reactivity and potential biological activities, distinguishing it from other purine derivatives.
Propriétés
Numéro CAS |
93996-67-9 |
|---|---|
Formule moléculaire |
C18H21N5S |
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
6-benzylsulfanyl-9-cyclohexylpurin-2-amine |
InChI |
InChI=1S/C18H21N5S/c19-18-21-16-15(20-12-23(16)14-9-5-2-6-10-14)17(22-18)24-11-13-7-3-1-4-8-13/h1,3-4,7-8,12,14H,2,5-6,9-11H2,(H2,19,21,22) |
Clé InChI |
LUERHNAEJNCQPX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N2C=NC3=C2N=C(N=C3SCC4=CC=CC=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


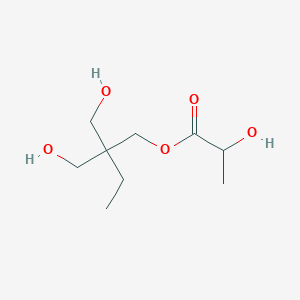
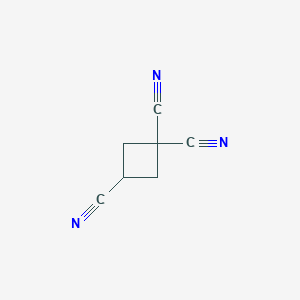
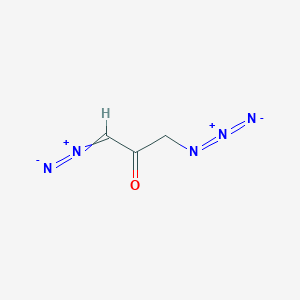
![Propanedinitrile, [1,1'-biphenyl]-4-yl-](/img/structure/B14370885.png)
![Methyl 4-[(6-chloro-9h-purin-9-yl)methyl]benzoate](/img/structure/B14370893.png)
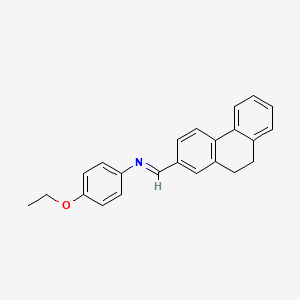
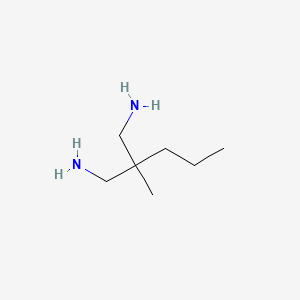
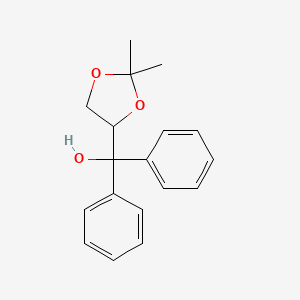
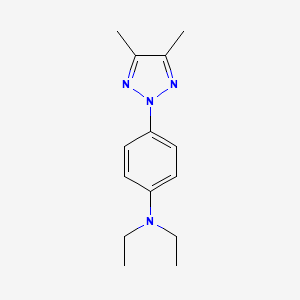
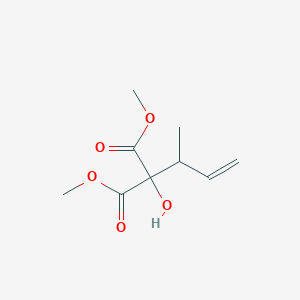
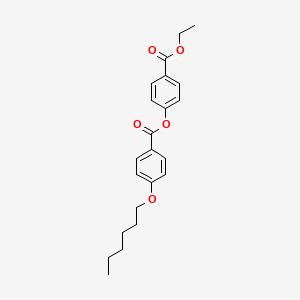
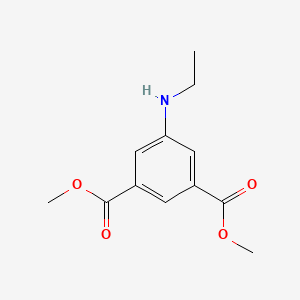
![[(4-Phenoxybutane-1-sulfinyl)methyl]benzene](/img/structure/B14370948.png)
